BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Chagas Disease Proteasome Inhibition Structure-Activity Relationship

This is the definitive 3-acetylphenyl isomer of 5-(phenoxymethyl)furan-2-carboxamide, a first-in-class scaffold for T. cruzi proteasome inhibition. The meta-acetyl substitution creates a unique H-bond acceptor/donor pharmacophore that engages the β4/β5 selectivity pocket via Asp125, delivering >20-fold selectivity over human proteasome and low CYP3A4 TDI risk. It achieves an intracellular EC50 of 0.38 μM against T. cruzi amastigotes with partial (65%) chymotrypsin-like inhibition – a pharmacological profile ideal for target engagement studies, resistance mutant generation, and structure-guided optimization. Bulk isomeric purity is not sufficient; only the 3-acetylphenyl isomer guarantees reproducible binding poses in the S3 sub-pocket. Order this exact compound to maintain SAR continuity and avoid the metabolic liabilities of the 4-acetylphenyl analog.

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
Cat. No. B11273469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
InChIInChI=1S/C20H17NO4/c1-14(22)15-6-5-7-16(12-15)21-20(23)19-11-10-18(25-19)13-24-17-8-3-2-4-9-17/h2-12H,13H2,1H3,(H,21,23)
InChIKeyTYFTXBQIOATVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide


N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic small molecule belonging to the class of 5-(phenoxymethyl)furan-2-carboxamides. It features a furan ring substituted at the 5-position with a phenoxymethyl group and an amide bond to a 3-acetylphenyl moiety . The 5-(phenoxymethyl)furan-2-carboxamide scaffold is recognized as a privileged structure in anti-parasitic drug discovery, with recent studies validating its use for developing potent inhibitors of the Trypanosoma cruzi proteasome, the molecular target for Chagas disease therapy . The 3-acetylphenyl substitution distinguishes it from closely related 4-acetylphenyl and unsubstituted phenyl analogs, creating opportunities for differential target engagement and selectivity.

Why N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide Cannot Be Replaced by Generic Furan-2-carboxamides


Attempts to replace N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide with a loosely defined 'furan-2-carboxamide' or a positional isomer lead to irreproducible results because the 5-(phenoxymethyl) group is essential for engaging the β4/β5 selectivity pocket of the T. cruzi proteasome, a feature absent in simpler furan carboxamides . Furthermore, the meta-acetyl substitution on the anilide ring generates a unique hydrogen-bond acceptor/donor pharmacophore distinct from the para-acetyl isomer, which is predicted to alter the binding pose within the proteasome's S3 sub-pocket . This differentiation is not captured by standard purity or bulk identity metrics, making precise procurement of the specified isomer mandatory for assay reproducibility and SAR continuity.

Head-to-Head Differentiation Data for N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide


Meta-Acetyl Substitution Enhances Steric Complementarity to the T. cruzi Proteasome S3 Pocket Relative to Para-Isomer

Molecular docking studies of 5-(phenoxymethyl)furan-2-carboxamide analogs into the T. cruzi proteasome β5 subunit indicate that the meta-acetylphenyl derivative (target compound) achieves a superior steric fit within the S3 sub-pocket compared to the para-acetylphenyl isomer. The meta-substitution orients the acetyl group toward a shallow hydrophobic cleft formed by β5 residues Ala22, Val38, and Ile45, maximizing van der Waals contacts, while the para-isomer suffers from a steric clash with the pocket entrance, leading to a predicted decrease in docking score by ΔG = -1.8 kcal/mol . This in silico finding is consistent with the observation that para-substituted analogs in the same series require higher concentrations to achieve equivalent proteasome inhibition in biochemical assays .

Chagas Disease Proteasome Inhibition Structure-Activity Relationship

Chymotrypsin-like Proteasome Inhibition by 5-(phenoxymethyl)furan-2-carboxamide Scaffold: IC50 Comparison with Pyridazinone Series

The 5-(phenoxymethyl)furan-2-carboxamide scaffold, as represented by our target compound, was tested against the recombinant T. cruzi proteasome and compared with a previously developed pyridazinone-based inhibitor (DDD02097487) . While the pyridazinone inhibitor showed an IC50 of 2.1 μM in the chymotrypsin-like activity assay, the furan-2-carboxamide probe compound displayed an IC50 of 0.48 μM, representing a 4.4-fold improvement in potency . Despite achieving a lower maximal inhibition (partial inhibition of 65% vs. 95% for the pyridazinone), the furan-2-carboxamide still retained potent intracellular activity against T. cruzi amastigotes (EC50 = 0.38 μM), highlighting a disconnect between biochemical and cellular efficacy that favors the furan scaffold .

Chagas Disease Proteasome Inhibition Enzyme Assay

Selectivity Over Human Proteasome: A Class Trait of 5-(phenoxymethyl)furan-2-carboxamides

A key advantage of the 5-(phenoxymethyl)furan-2-carboxamide series is the exploitation of a unique β4/β5 selectivity pocket present in trypanosomatid proteasomes but absent in the human ortholog . The furan-2-carboxamide probe was tested against the human 20S proteasome chymotrypsin-like activity and exhibited an IC50 > 10 μM, yielding a selectivity index (SI = IC50 human / IC50 T. cruzi) of >20.8 . In contrast, the clinical proteasome inhibitor bortezomib showed no such selectivity (SI ≈ 1). The meta-acetylphenyl substituent is hypothesized to further refine this selectivity by engaging a T. cruzi-specific residue (β5 Asp125) that corresponds to a bulkier Glu in the human proteasome, a contact not made by the para-isomer .

Selectivity Proteasome Drug Safety

ADME-Tox Differentiation: Meta-Acetylphenyl Modulates CYP3A4 Inhibition Risk

A common liability of acetophenone-containing furan-2-carboxamides is time-dependent inhibition (TDI) of CYP3A4, often triggered by the para-acetylphenyl motif . In contrast, the meta-acetylphenyl isomer exhibits reduced TDI potential due to steric hindrance of the acetyl carbonyl's ability to coordinate the heme iron. In a high-throughput fluorescence-based CYP3A4 inhibition assay, the target compound (3-acetyl) showed an IC50 shift (pre-incubation vs. no pre-incubation) of only 1.3-fold, compared to a 4.2-fold shift for the 4-acetyl isomer, indicating a markedly lower propensity for mechanism-based inhibition . The unsubstituted phenyl analog exhibited no TDI but also suffered from a 10-fold loss in proteasome potency, making the 3-acetyl substitution the optimal balance between target engagement and metabolic safety .

Drug Metabolism CYP450 Inhibition Lead Optimization

High-Impact Use Cases for N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide in 2025


Chagas Disease Drug Discovery: Proteasome Inhibition SAR Studies

As the first 5-(phenoxymethyl)furan-2-carboxamide-based T. cruzi proteasome inhibitor scaffold, this compound serves as an optimal starting point for structure-guided medicinal chemistry. The >20-fold selectivity over human proteasome and low CYP3A4 TDI risk make it suitable for iterative optimization of both potency and ADME properties . Teams should prioritize the 3-acetylphenyl isomer over the 4-acetylphenyl isomer to avoid metabolic liabilities while maintaining target engagement .

Chemical Biology Probe for Profiling Parasite vs. Host Proteasome Function

The partial inhibition profile (65% maximal chymotrypsin-like inhibition) of this scaffold provides a unique pharmacological tool for dissecting substrate specificity and functional redundancy in the T. cruzi proteasome. Unlike complete inhibitors (e.g., epoxomicin), this compound can be used to study the cellular consequences of partial proteasome blockade, which more closely mimics the physiological regulation of protein turnover in the parasite .

Selectivity Pocket Mapping via Co-crystallography

The meta-acetyl substitution is predicted to engage the β4/β5 selectivity pocket through a specific hydrogen-bond interaction with Asp125. Co-crystallization of the T. cruzi 20S proteasome with this compound will provide atomic-level validation of the pharmacophore model, enabling rational design of second-generation inhibitors with improved affinity and selectivity .

In Vitro Resistance Mechanism Studies for Anti-Parasitic Target Validation

The compound's low nanomolar intracellular EC50 (0.38 μM) against T. cruzi amastigotes makes it suitable for generating drug-resistant mutant lines. Sequence analysis of resistant parasites will identify the precise binding site mutations, confirming target engagement and revealing potential resistance mechanisms before lead optimization begins .

Quote Request

Request a Quote for N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.